molecular formula C17H16N2OS B4404445 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide

Cat. No. B4404445
M. Wt: 296.4 g/mol
InChI Key: BRRPRBDJPVVCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide, commonly known as BMPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMPPA belongs to the family of benzothiazole derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

BMPPA acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, BMPPA increases the levels of acetylcholine, which is a neurotransmitter involved in learning and memory. BMPPA also has antioxidant properties, which can protect brain cells from damage.
Biochemical and Physiological Effects:
BMPPA has been shown to improve memory and cognitive function in animal models. It also has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. BMPPA has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

BMPPA has several advantages for laboratory experiments, including its high purity and yield, as well as its well-established synthesis method. However, BMPPA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on BMPPA. One direction is to study its potential applications in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to optimize the synthesis method of BMPPA to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of BMPPA.

Scientific Research Applications

BMPPA has been extensively studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-3-16(20)18-13-9-8-12(10-11(13)2)17-19-14-6-4-5-7-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPRBDJPVVCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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